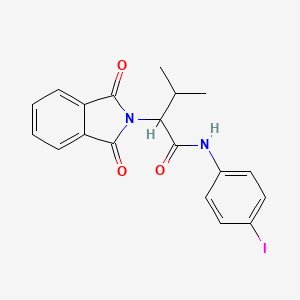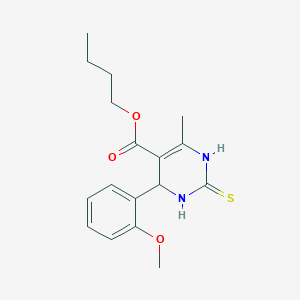![molecular formula C13H13NO3S3 B11703164 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate CAS No. 295346-19-9](/img/structure/B11703164.png)
3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound with the molecular formula C13H13NO3S3 and a molecular weight of 327.445 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-e][1,3]benzothiazolium core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate typically involves multi-step organic reactionsThe final step involves the attachment of the propane-1-sulfonate group to the thieno[3,2-e][1,3]benzothiazolium core under specific reaction conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate: Similar structure with a methoxy group at the 5-position.
3-(2-Methylthiopheno[3,2-e]benzothiazolyl)propanesulfonic acid: Similar core structure with variations in the functional groups.
Uniqueness
What sets 3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate apart from similar compounds is its specific substitution pattern and the presence of the propane-1-sulfonate group. These structural features contribute to its unique chemical reactivity and potential biological activity .
Properties
CAS No. |
295346-19-9 |
|---|---|
Molecular Formula |
C13H13NO3S3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(2-methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H13NO3S3/c1-9-14(6-2-8-20(15,16)17)13-10-5-7-18-11(10)3-4-12(13)19-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
KCQGNKZNFMTJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=C2C=CS3)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid](/img/structure/B11703092.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)

![N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11703109.png)
![2,13-Dibromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11703122.png)
![2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B11703137.png)
![3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)

![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)

![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703158.png)

